2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid
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Overview
Description
®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid is a complex organic compound that features a naphthyl group, a thiazole ring, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid typically involves multi-step organic reactions One common synthetic route starts with the preparation of the naphthyl derivative, followed by the formation of the thiazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of naphthyl ketones or aldehydes.
Reduction: Formation of naphthyl alcohols.
Substitution: Formation of brominated or nitrated naphthyl derivatives.
Scientific Research Applications
®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thiazole ring and naphthyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid: (without the ®-configuration)
2-(6-Hydroxy-2-naphthyl)-thiazole-4-carboxylic Acid: (without the dihydro group)
2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-methyl Ester: (with a methyl ester instead of a carboxylic acid)
Uniqueness
®-2-(6-Hydroxy-2-naphthyl)-4,5-dihydrothiazole-4-carboxylic Acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interaction with molecular targets. The presence of both the hydroxyl and carboxylic acid groups also provides versatility in chemical modifications and functionalization.
Properties
Molecular Formula |
C14H11NO3S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-(6-hydroxynaphthalen-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO3S/c16-11-4-3-8-5-10(2-1-9(8)6-11)13-15-12(7-19-13)14(17)18/h1-6,12,16H,7H2,(H,17,18) |
InChI Key |
DYBTWQQNDQLASO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(S1)C2=CC3=C(C=C2)C=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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